CID 87070808

Description

Properties

CAS No. |

542-42-7 |

|---|---|

Molecular Formula |

C16H32CaO2 |

Molecular Weight |

296.50 g/mol |

IUPAC Name |

calcium;hexadecanoate |

InChI |

InChI=1S/C16H32O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18); |

InChI Key |

QGBBBTFIDVILJP-UHFFFAOYSA-N |

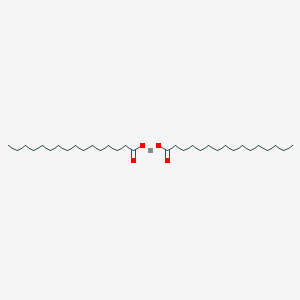

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |

Other CAS No. |

542-42-7 |

physical_description |

Dry Powder |

Synonyms |

Acid, Hexadecanoic Acid, Palmitic Calcium Palmitate Hexadecanoic Acid Palmitate, Calcium Palmitate, Sodium Palmitic Acid Sodium Palmitate |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Calcium Palmitate

Established Chemical Synthesis Pathways for Calcium Palmitate

The industrial production of calcium palmitate, a calcium salt of the 16-carbon saturated fatty acid palmitic acid, relies on several well-established chemical methods. lookchem.comcaymanchem.comchemicalbook.comcaymanchem.combiomol.com These pathways are typically straightforward and yield the product through direct chemical reactions.

The most direct synthesis route is the neutralization of palmitic acid with a calcium base. In this acid-base reaction, two equivalents of palmitic acid react with one equivalent of a calcium-containing base, such as calcium hydroxide (B78521) (Ca(OH)₂) or calcium carbonate (CaCO₃), to form calcium palmitate and a byproduct (water or water and carbon dioxide). smolecule.com The reaction is driven by the formation of the stable salt and water. This method can be performed by heating the reactants together. reddit.comgoogle.com

The general chemical equation using calcium hydroxide is:

2 C₁₆H₃₂O₂ + Ca(OH)₂ → Ca(C₁₆H₃₁O₂)₂ + 2 H₂O

This process is sometimes referred to as a dry fusion process, where stearic acid (often containing palmitic acid) and calcium hydroxide are heated in a reactor until the reaction is complete. google.com

Precipitation, also known as the double decomposition method, is another common industrial-scale approach. google.com This technique involves mixing aqueous solutions of a soluble palmitate salt, typically sodium palmitate (NaC₁₆H₃₁O₂), and a soluble calcium salt, such as calcium chloride (CaCl₂). The low solubility of calcium palmitate in water causes it to precipitate out of the solution as a solid, which can then be collected by filtration. smolecule.com

The reaction is represented by the following equation:

2 NaC₁₆H₃₁O₂ (aq) + CaCl₂ (aq) → Ca(C₁₆H₃₁O₂)₂ (s) + 2 NaCl (aq)

Studies have investigated the kinetics of this precipitation process, noting that under certain conditions, a precursor phase of calcium hydroxy palmitate (Ca(OH)(Pal)) may form initially before slowly converting to the more stable calcium palmitate (Ca(Pal)₂). nih.gov

While the term "esterification" in organic chemistry typically refers to the reaction between a carboxylic acid and an alcohol to form an ester, in the context of metallic salt production, it can be used more broadly to describe the reaction of a fatty acid with a metal-containing compound. The neutralization reaction described in section 2.1.1 is the primary example of this, where palmitic acid reacts directly with a calcium compound. smolecule.com Another patented method describes reacting a fat or oil (triglycerides) with calcium hydroxide in the presence of water and a triacylglycerolacylhydrolase enzyme, which first hydrolyzes the fat into free fatty acids that then react with the calcium hydroxide. google.com

Table 1: Summary of Chemical Synthesis Pathways for Calcium Palmitate

| Synthesis Pathway | Reactants | Basic Principle | Chemical Equation |

|---|---|---|---|

| Neutralization | Palmitic Acid, Calcium Hydroxide | Acid-base reaction forming a salt and water. | 2 C₁₆H₃₂O₂ + Ca(OH)₂ → Ca(C₁₆H₃₁O₂)₂ + 2 H₂O |

| Precipitation | Sodium Palmitate, Calcium Chloride | Mixing of soluble salts to form an insoluble precipitate. | 2 NaC₁₆H₃₁O₂ + CaCl₂ → Ca(C₁₆H₃₁O₂)₂ + 2 NaCl |

Precipitation Methodologies

Enzymatic Synthesis of Calcium Palmitate and Related Structured Lipids

Enzymatic synthesis in this context primarily focuses not on the direct creation of the calcium palmitate salt, but on the production of high-value structured lipids where palmitic acid is strategically positioned on a glycerol (B35011) backbone. These structured triacylglycerols (TAGs), particularly those with palmitic acid at the sn-2 position, are designed to mimic the structure of human milk fat and are known as Human Milk Fat Substitutes (HMFS). ftb.com.hrnih.govnih.gov

The synthesis of structured lipids with palmitic acid at the sn-2 position (sn-2 palmitate) is a significant area of research, driven by the nutritional importance of this specific molecular structure for infants. researchgate.netnih.govmdpi.com In most vegetable oils, palmitic acid is predominantly found at the sn-1 and sn-3 positions of the TAG. researchgate.net Pancreatic lipase (B570770) in infants is sn-1,3 specific, meaning it hydrolyzes fatty acids from these outer positions. researchgate.netresearchgate.net If free palmitic acid is released, it can form insoluble soaps with calcium in the gut, which are then excreted. engineering.org.cn However, when palmitic acid is at the sn-2 position, it is absorbed as a 2-monoacylglycerol, improving fat and calcium absorption. engineering.org.cn

To achieve this specific structure, sn-1,3 regioselective lipases are used as biocatalysts. engineering.org.cnnih.gov These enzymes selectively catalyze reactions at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position intact. This allows for the modification of fats and oils to produce TAGs with a desired fatty acid composition and positional distribution, such as 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), a key component of HMFS. mdpi.com

Acidolysis is the most frequently employed lipase-catalyzed method for producing sn-2 palmitate. nih.govresearchgate.net This reaction involves the exchange of acyl groups between a triacylglycerol (the substrate) and a free fatty acid (the acyl donor). nih.gov To synthesize OPO, a substrate rich in palmitic acid at all three positions, such as tripalmitin (B1682551) (PPP) from palm stearin, is reacted with oleic acid in the presence of an sn-1,3 specific lipase. core.ac.uk The lipase selectively replaces the palmitic acid at the sn-1 and sn-3 positions with oleic acid, yielding the desired OPO structure with palmitic acid preserved at the sn-2 position. ftb.com.hrgoogle.com Various lipases, including Novozyme 435 and Lipozyme RM IM, have been successfully used for this purpose. ftb.com.hrnih.govsrce.hr

Table 2: Research Findings on Lipase-Catalyzed Acidolysis for sn-2 Palmitate Synthesis

| Substrate (Palmitate Source) | Acyl Donor (Free Fatty Acid) | Lipase Used | Key Finding/Result | Reference |

|---|---|---|---|---|

| Tripalmitin | Hazelnut oil fatty acids, Stearic acid | Lipozyme RM IM | Produced HMFS with over 70% palmitic acid at the sn-2 position. | ftb.com.hrnih.gov |

| Lard (81.9% sn-2 palmitate) | Oleic Acid | Candida sp. 99-125 | Resulted in HMFS containing 79.51% palmitic acid at the sn-2 position. | ftb.com.hr |

| Tripalmitin | Oleic Acid or PUFAs | Lipozyme RM IM | Achieved a high sn-2 palmitic acid content of 79.9%. | ftb.com.hrsrce.hr |

| Palm Stearin | Ethyl Oleate (B1233923) | Lipozyme TL IM | The produced HMFS had an 80.6% palmitic acid content at the sn-2 position. | ftb.com.hr |

| Palm Stearin (rich in PPP) | Ethyl Oleate | Not specified | Achieved a high sn-2 palmitic acid content of 75.3%. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) |

| Calcium Carbonate |

| Calcium Chloride |

| Calcium Hydroxide |

| Calcium Palmitate |

| Carbon Dioxide |

| Oleic Acid |

| Palmitic Acid |

| Sodium Chloride |

| Sodium Palmitate |

| Stearic Acid |

Lipase-Catalyzed Reactions for sn-2 Palmitate Synthesis

Transesterification Processes

Transesterification is a common chemical process for the synthesis of fatty acid esters. In the context of palmitates, this reaction typically involves the transformation of triglycerides from vegetable oils into fatty acid methyl esters (FAMEs), such as methyl palmitate. Calcium compounds, particularly calcium oxide (CaO), have been identified as effective heterogeneous catalysts for these reactions, offering advantages over homogeneous catalysts by simplifying product separation and reducing wastewater generation. mdpi.com

The process involves reacting a triglyceride source, like palm oil, with an alcohol, most commonly methanol (B129727), in the presence of a calcium-based catalyst. redalyc.orgscience-gate.com The reaction is reversible, so an excess of alcohol is often used to shift the equilibrium towards the products. mdpi.com Key variables influencing the reaction's efficiency include the catalyst amount, the molar ratio of methanol to oil, reaction temperature, and reaction time. mdpi.comredalyc.org For instance, using calcined dolomite (B100054) as a catalyst, a FAME content of 82.67% was achieved with a catalyst amount of 4% (wt/wt), a methanol-to-oil molar ratio of 9:1, and a reaction time of one hour. redalyc.org Studies have shown that the major component of biodiesel produced from palm oil via this method is often methyl palmitate.

Enzymatic transesterification is another significant route, particularly for producing structured lipids like human milk fat substitutes (HMFS). mdpi.comftb.com.hr This method uses lipases to catalyze the exchange of acyl groups between a triglyceride and a palmitate ester, such as ethyl palmitate or methyl palmitate. ftb.com.hrengineering.org.cn For example, HMFS can be produced through the transesterification of various oils using an immobilized lipase, resulting in a product with a specific fatty acid profile. ftb.com.hr

Table 1: Selected Research Findings on Transesterification for Palmitate Ester Synthesis

| Catalyst/Enzyme | Substrates | Key Conditions | Outcome/Yield | Reference |

|---|---|---|---|---|

| Calcined Dolomite | RBD Palm Oil, Methanol | 4% catalyst, 9:1 molar ratio, 333.15 K, 1 hr | 82.67% FAME | redalyc.org |

| CaO-impregnated Ash | Refined Palm Oil, Methanol | 4 wt.% catalyst, 9:1 molar ratio, 55 °C, 5 hr | 88.58% biodiesel | mdpi.com |

| Lipozyme TL IM | Palm, Palm Kernel, Olive, Sunflower, Marine Oils | 60 °C, 6 hr | 41.5% palmitic acid at sn-2 position | ftb.com.hr |

Alcoholysis Methods

Alcoholysis is a chemical reaction involving an alcohol that breaks down another compound. In lipid chemistry, it is used to modify the structure of triglycerides. The process can be catalyzed chemically or enzymatically. mdpi.com

A notable chemical method involves the use of calcium carbonate as a catalyst for the alcoholysis of fatty acid glycerides at elevated temperatures and pressures. google.com This approach is advantageous due to the ready availability and stability of calcium carbonate under reaction conditions. google.com Another example is the use of calcium naphthenate as a catalyst to promote the alcoholysis of drying oils with polyhydric alcohols like pentaerythritol. google.com

Enzymatic alcoholysis, often carried out as a two-step process, is particularly important for producing structured triglycerides where palmitic acid is located at a specific position on the glycerol backbone. mdpi.comengineering.org.cn In the first step, a natural oil is reacted with an alcohol using a regioselective lipase, which results in the formation of 2-monoglycerides (2-MAGs) rich in palmitic acid. engineering.org.cnresearchgate.net The 2-MAGs are then purified and subsequently esterified with other fatty acids to yield the desired structured triglyceride. engineering.org.cnresearchgate.net This multi-step enzymatic approach can overcome some drawbacks of other synthesis methods, leading to higher yields of the target product. mdpi.com

Optimization of Enzymatic Synthesis Conditions

The efficiency of synthesizing palmitate esters through enzymatic catalysis is highly dependent on the optimization of various reaction parameters. Key factors that are typically fine-tuned include temperature, substrate molar ratio, enzyme concentration, water activity, and the choice of solvent. tandfonline.commdpi.com

Research on the synthesis of vitamin A palmitate using Thermomyces lanuginosus lipase (TLL) demonstrated that temperature has a significant effect on the product yield. The optimal temperature was found to be 35°C, achieving a yield of 90.4%. tandfonline.com The reaction time is another critical variable; in the same study, the yield increased with time up to 12 hours, after which no significant change was observed. tandfonline.com

For the synthesis of glucose palmitate, a study optimizing conditions for immobilized Ricinus communis lipase found the ideal temperature to be 40°C. Temperatures above this led to partial enzyme inactivation. The study also determined the optimal glucose to palmitic acid molar ratio to be 1:2 and a water activity of 0.3, resulting in a maximum conversion yield of 65% after 8 hours. The concentration of the enzyme itself is also crucial; the conversion of palmitic acid increased with lipase activity up to a certain point (2.7 IU), beyond which there was no significant benefit.

In the production of solketal (B138546) palmitate, a Central Composite Rotatable Design (CCRD) was employed to optimize biocatalyst concentration, reaction temperature, and the acid-to-alcohol molar ratio, highlighting the use of statistical tools for efficient process optimization. mdpi.com

Table 2: Optimization of Reaction Conditions in Enzymatic Synthesis of Palmitate Esters

| Product | Enzyme | Parameter Optimized | Optimal Condition | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Vitamin A Palmitate | TLL@apatite hNFs | Temperature | 35°C | 90.4% | tandfonline.com |

| Vitamin A Palmitate | TLL@apatite hNFs | Reaction Time | 12 hours | 90.4% | tandfonline.com |

| Glucose Palmitate | Immobilized Ricinus communis lipase | Temperature | 40°C | 65% | |

| Glucose Palmitate | Immobilized Ricinus communis lipase | Glucose:Palmitic Acid Molar Ratio | 1:2 | 65% | |

| Glucose Palmitate | Immobilized Ricinus communis lipase | Water Activity (a_w) | 0.3 | 65% |

Synthesis of Mixed Coordination Compounds Involving Palmitate Ligands

The synthesis of mixed coordination compounds, or mixed ligand complexes, involving palmitate ligands and a central metal ion like calcium has been a subject of scientific investigation. These compounds are formed when a central ion coordinates with more than one type of ligand.

One study focused specifically on the synthesis of mixed complexes of calcium palmitate with other organic molecules like acetamide (B32628), nicotinamide (B372718), and thiocarbamide. researchcommons.org The synthesis of these compounds results in new materials with individual crystal lattices that are distinct from the starting components, as confirmed by the comparison of their diffraction patterns. researchcommons.org

Infrared (IR) spectroscopy is a crucial tool for elucidating the structure of these complexes and determining how the different ligands coordinate to the central calcium ion. researchcommons.org In these mixed complexes, the palmitate fragments were found to coordinate in a bidentate fashion. researchcommons.org The other ligands coordinate through specific donor atoms: acetamide molecules coordinate through an oxygen atom, while thiocarbamide and nicotinamide molecules coordinate through sulfur and nitrogen atoms, respectively. researchcommons.org The formation of these coordination compounds can be facilitated by methods such as mechanochemical activation, which involves generating mechanical energy in the absence of solvents to break and form chemical bonds. cyberleninka.ru

Advanced Analytical Methodologies for Calcium Palmitate Characterization and Quantification

Spectroscopic Techniques in Calcium Palmitate Analysis

Spectroscopic methods are fundamental in the structural analysis of calcium palmitate, providing insights into its chemical bonds and atomic arrangement.

Infrared (IR) spectroscopy is a powerful and straightforward technique for identifying calcium palmitate, primarily by detecting the characteristic vibrations of its functional groups. The formation of the salt from palmitic acid results in a distinct IR spectrum. The most notable feature is the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

The coordination of the calcium ion with the carboxylate group significantly influences the position of these stretching bands. In solid calcium palmitate, band splitting is often observed for the carboxylate stretches, which can indicate the presence of more than one type of coordination environment within the crystal structure. mdpi.com Research has established a set of characteristic absorption bands that serve as a fingerprint for the identification of calcium palmitate, even when it is mixed with other components. nih.gov

Key IR absorption bands for the identification of calcium palmitate are detailed below. mdpi.comnih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| Asymmetric CH₂ Stretching | 2920 | Corresponds to the methylene (B1212753) groups of the long alkyl chain. |

| Symmetric CH₂ Stretching | 2850 | Corresponds to the methylene groups of the long alkyl chain. |

| Asymmetric COO⁻ Stretching | 1575 - 1580 | A strong band indicating the presence of the carboxylate salt. Often appears as a doublet with the band at 1540-1542 cm⁻¹. |

| Asymmetric COO⁻ Stretching | 1540 - 1542 | Part of the doublet for the asymmetric carboxylate stretch, suggesting different coordination geometries. |

| CH₂ Bending (Scissoring) | 1470 | Characteristic bending vibration of the methylene groups in the fatty acid chain. |

| Symmetric COO⁻ Stretching | 1430 - 1435 | A key band for the carboxylate group, often appearing as a doublet with the band at 1412-1419 cm⁻¹. |

| Symmetric COO⁻ Stretching | 1412 - 1419 | Part of the doublet for the symmetric carboxylate stretch. |

This table is interactive. Users can sort columns to analyze the data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, including the palmitate moiety of calcium palmitate. While IR confirms functional groups, NMR provides a detailed map of the carbon and hydrogen skeleton. researchgate.net

¹H NMR: Proton NMR is used to identify the different types of hydrogen atoms in the palmitate chain. It can confirm the presence of the long aliphatic chain through characteristic signals for the terminal methyl (CH₃) group, the multiple methylene (CH₂) groups, and the α-methylene group adjacent to the carboxylate function. The integration of the signal areas is directly proportional to the number of protons, confirming the 16-carbon chain length. researchgate.net

¹³C NMR: Carbon-13 NMR provides information on each carbon atom in the molecule. It is particularly useful due to its wide chemical shift range, which allows for the resolution of signals for nearly every carbon in the palmitate chain, from the terminal methyl carbon to the carboxylate carbon. mdpi.com The chemical shift of the carboxylate carbon provides definitive evidence of the salt formation, as it differs significantly from that of the parent carboxylic acid. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate the proton and carbon signals, confirming the complete connectivity of the atomic structure.

Although NMR is a powerful structural tool, its sensitivity can be lower compared to mass spectrometry-based methods. mdpi.com

Infrared Spectroscopy (IR) for Structural Identification

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are essential for separating calcium palmitate from complex mixtures, while mass spectrometry provides highly sensitive and specific detection and identification.

Gas Chromatography (GC) is a standard method for the analysis of fatty acids. nih.gov However, due to its low volatility, calcium palmitate cannot be analyzed directly. Instead, GC is used to determine the fatty acid profile of a sample containing calcium palmitate after a chemical derivatization step. plos.org

The process involves hydrolyzing the salt to release the free palmitic acid, which is then converted into a more volatile ester, typically a fatty acid methyl ester (FAME). nih.gov This derivatized sample is then injected into the GC system.

The FAME of palmitic acid is separated from other fatty acid esters on a capillary column and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). plos.orgunipi.it When coupled with MS, the identity of the palmitic acid derivative is confirmed by its characteristic mass spectrum. This approach is highly effective for quantifying the amount of palmitate in a sample. nih.gov

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of non-volatile and thermally unstable compounds like calcium palmitate. chemyx.com HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. This allows for the effective separation of calcium palmitate from free palmitic acid, other fatty acid salts, and different lipid classes. elgalabwater.com

The coupling of HPLC with Mass Spectrometry (LC-MS) creates a highly powerful analytical platform for both identification and quantification. wikipedia.org

Separation (LC): An appropriate HPLC method (e.g., reversed-phase) separates calcium palmitate from other sample components.

Identification (MS): As the separated compound elutes from the HPLC column, it enters the mass spectrometer. The MS detector provides the mass-to-charge ratio (m/z) of the molecule. This allows for the unambiguous confirmation of the presence of the palmitate anion and can also provide information on the associated calcium ion, thus confirming the identity of the intact salt. researchgate.net

LC-MS is a cornerstone technique for purity assessment and impurity profiling of substances like calcium palmitate in various applications. researchgate.netmeasurlabs.com

Modern lipidomics research employs comprehensive, high-throughput platforms to analyze the entire lipid profile of a biological sample, where calcium palmitate may be one of many components. These platforms typically utilize advanced LC-MS systems and specialized software for data analysis.

One such approach is shotgun lipidomics , which involves the direct infusion of a total lipid extract into a mass spectrometer, often a triple quadrupole or a high-resolution instrument like a Q-TOF. nih.gov Multi-dimensional mass spectrometry-based shotgun lipidomics (MDMS-SL) can identify and quantify hundreds of lipid species in a single run. nih.gov

Other advanced platforms use techniques like Differential Mobility Spectrometry (DMS) coupled with mass spectrometry. frontiersin.orgresearchgate.net DMS separates lipid ions based on their size, shape, and charge as they drift through a gas under an electric field, providing an additional layer of separation before mass analysis. biocompare.com The SCIEX Lipidyzer™ platform, for example, integrates DMS with tandem mass spectrometry to provide targeted and quantitative analysis of over a thousand lipid species across multiple lipid classes. frontiersin.orgbiocompare.com Such comprehensive platforms are invaluable for understanding the role and context of calcium palmitate within complex biological systems.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Elemental Analysis and Micro-Analytical Techniques

Precise determination of the elemental makeup and the study of the microscopic structure of calcium palmitate are fundamental to understanding its properties and ensuring quality control.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique for the quantitative determination of trace and ultra-trace elements. researchgate.net It is considered one of the most reliable methods for quantifying metals, metalloids, and some non-metals in a variety of samples. frontiersin.org In the context of calcium palmitate, ICP-MS is invaluable for accurately measuring the calcium content. The technique involves introducing the sample into an argon plasma, which ionizes the atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise quantification. researchgate.netfrontiersin.org

Recent advancements have seen the coupling of ICP with mass spectrometry (MS), a significant evolution from older atomic absorption/emission methods. frontiersin.org For the analysis of calcium isotopes, operating the ICP-MS in a "cool plasma" mode can minimize polyatomic interferences, such as those from ¹²C¹⁶O₂⁺ and ⁴⁰ArH₂⁺, which can affect the accuracy of calcium measurements. researchgate.net The use of tandem ICP-MS (ICP-MS/MS) further enhances the capability to perform interference-free detection of calcium isotopes. analytik-jena.com This level of precision is crucial for confirming the stoichiometry of the calcium palmitate salt and for quality control in its production. matec-conferences.org

Table 1: ICP-MS Parameters for Calcium Isotope Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Plasma Mode | Cool Plasma | Reduces polyatomic interferences researchgate.net |

| Monitored Isotopes | ⁴²Ca, ⁴³Ca, ⁴⁴Ca | Allows for precise isotope ratio analysis analytik-jena.com |

| Detection | Mass Spectrometer | Separates and quantifies ions based on mass-to-charge ratio frontiersin.org |

This table is generated based on data from cited sources.

Energy-Dispersive X-ray Microanalysis (EDX or EDS) is an analytical technique, typically coupled with an electron microscope, used to determine the elemental composition of a sample. oxinst.comwikipedia.org When a sample is bombarded with an electron beam, atoms within the sample are excited, causing them to emit characteristic X-rays. wikipedia.org The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis. oxinst.com

In the study of calcium palmitate, EDX analysis can confirm the presence of calcium, carbon, and oxygen, the constituent elements of the compound. nih.gov This technique is often used in conjunction with Scanning Electron Microscopy (SEM) to provide elemental information about specific features observed on the sample's surface. nih.govacs.org For instance, EDX can verify the elemental makeup of different morphological structures within a calcium palmitate sample, ensuring the homogeneity of the material. researchgate.net The technique can detect elements from beryllium (₄Be) to californium (₉₈Cf). oxinst.com

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnifications. researchgate.net It works by scanning a focused beam of electrons over a sample's surface and detecting the signals produced, primarily secondary electrons, to form an image. This provides detailed information about the sample's topography and morphology. um.es

In the analysis of calcium palmitate and other metal soaps, SEM reveals details about their crystalline structure and particle shape. acs.org Studies have shown that metal soaps can exhibit irregular morphologies with structures that may appear as somewhat elongated plates. acs.org When combined with EDX, SEM becomes a comprehensive tool for both morphological and elemental analysis, allowing researchers to correlate the surface features of calcium palmitate with its elemental composition. nih.gov For example, SEM can be used to examine the particle size and shape of calcium palmitate powders, which can influence their physical properties and applications. nih.gov In some cases, palmitic acid has been observed to form spheroidal structures in relation to calcite crystal growth, a morphological detail that can be clearly visualized with SEM. researchgate.net

Energy-Dispersive X-ray Microanalysis (EDX) for Elemental Composition

Thermal and Porosity Analysis for Material Characterization

Understanding the thermal stability and surface characteristics of calcium palmitate is crucial for its application in various industrial processes.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. celignis.com The resulting data provides information on the thermal stability and composition of the material. The first derivative of the TGA curve, known as the Derivative Thermogravimetric (DTG) curve, shows the rate of mass change and helps to identify the temperatures at which the most significant decomposition events occur. celignis.com

For calcium palmitate and other metal soaps, TGA-DTG analysis reveals their thermal decomposition behavior. acs.orgresearchgate.net Typically, the decomposition of metal soaps is a multi-step process that begins with melting, followed by decomposition at higher temperatures. acs.org TGA studies on metal soaps have shown that they are generally thermally stable at lower temperatures, with significant mass loss occurring at elevated temperatures. core.ac.uk For instance, some metal soaps show less than 5% mass loss at temperatures up to 473 K. researchgate.net The thermal stability can be influenced by the specific metal cation and the fatty acid chain length. ripublication.com In some studies, the thermal decomposition of calcium laurate was found to be a zero-order reaction. researchgate.net

Table 2: Representative TGA-DTG Findings for Metal Soaps

| Metal Soap | Key Observation | Temperature Range | Reference |

|---|---|---|---|

| Calcium Soap (general) | Thermally stable with less than 5% mass loss | Up to 473 K | researchgate.net |

| Calcium Laurate | Zero-order decomposition reaction | - | researchgate.net |

| Metal Soaps of Rubber Seed Oil | Abrupt mass loss after 593 K | > 593 K | core.ac.uk |

This table is generated based on data from cited sources.

Accelerated Surface Area and Porosity (ASAP) analysis is a technique used to determine the surface area and porosity of a solid material. utoledo.edu The method is based on the principle of physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. warwick.ac.uk By measuring the amount of gas adsorbed at various pressures, an adsorption-desorption isotherm is generated. From this isotherm, key parameters such as the BET (Brunauer, Emmett, and Teller) surface area, pore volume, and pore size distribution can be calculated. utoledo.edumicromeritics.com

This analysis is particularly relevant when calcium palmitate is used in applications where surface properties are important, such as in catalysis or as a component in composite materials. For example, in a study involving a nanocomposite of palmitic acid intercalated into a calcium-aluminum layered double hydroxide (B78521), ASAP analysis was used to characterize the surface area and pore size of the resulting material. eco-vector.comingentaconnect.com The analysis revealed a surface area of 19.8 m²/g and a microporous pore size. eco-vector.com The instrument can measure surface areas down to 0.0005 m²/g and pore diameters in the range of 3.5 to 5000 angstroms. utoledo.edu

Thermogravimetric-Derivative Thermogravimetric Analysis (TGA-DTG)

Method Development for Calcium-Lipid Complex Analysis in Biological Matrices

The analysis of calcium-lipid complexes, such as calcium palmitate, within biological matrices presents significant analytical challenges. These matrices—including tissues, feces, and other biological fluids—are inherently complex, containing a multitude of potentially interfering substances. diva-portal.org Furthermore, the low solubility of calcium soaps can complicate extraction and quantification procedures. creative-proteomics.commdpi.com Consequently, robust and specific analytical methods are required to accurately characterize and quantify these complexes. Method development often focuses on a combination of chromatographic, spectroscopic, and spectrometric techniques to overcome these challenges.

A primary issue in the analysis is distinguishing between free fatty acids and their salt forms (metal soaps). One innovative approach developed for paint samples, which is applicable to other complex matrices, utilizes Gas Chromatography-Mass Spectrometry (GC/MS) with selective derivatization. unipi.it This method employs two different silylating agents: 1,1,1,3,3,3-hexamethyldisilazane (HMDS), which selectively derivatizes free fatty acids without reacting with fatty acid carboxylates, and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which silylates both species. This allows for the differential quantification of free palmitic acid and calcium palmitate in a sample. unipi.it The validation of such a method is crucial for ensuring accurate quantification.

Table 1: GC/MS Method Validation Parameters for Fatty Acid and Metal Soap Analysis This table is based on data for a method developed for lead carboxylates but demonstrates the validation parameters applicable to calcium soap analysis.

| Parameter | Analyte | Result |

|---|---|---|

| Limit of Detection (LOD) | Palmitic Acid | 0.5 µg/g |

| Stearic Acid | 0.5 µg/g | |

| Limit of Quantitation (LOQ) | Palmitic Acid | 2 µg/g |

| Stearic Acid | 2 µg/g | |

| Recovery | Palmitic Acid | 98.7% |

| Stearic Acid | 98.2% | |

| Intra-day Precision (RSD%) | Palmitic Acid | 3.2% |

| Stearic Acid | 4.1% | |

| Inter-day Precision (RSD%) | Palmitic Acid | 4.5% |

| Stearic Acid | 5.3% |

Source: Adapted from research on GC/MS analysis of metal soaps. unipi.it

Liquid chromatography coupled with mass spectrometry is another powerful tool, particularly for analyzing lipids in their native form and understanding the precursors to calcium soap formation. The positional distribution of palmitic acid in dietary triacylglycerols is a key factor in the formation of insoluble calcium soaps in the intestine. mdpi.complos.org High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-QQQ) have been developed and validated for the quantification of fatty acids at specific positions on the glycerol (B35011) backbone. mdpi.com These methods allow researchers to study how dietary fats lead to the excretion of calcium palmitate, affecting fatty acid and calcium absorption. mdpi.complos.org

Table 2: HPLC-HRMS Method Validation for sn-2 Palmitic Acid Quantification in Human Milk Lipids

| Parameter | Value Range |

|---|---|

| Repeatability (RSD%) | 3.1% - 16.6% |

| Intermediate Reproducibility (RSD%) | 4.0% - 20.7% |

| Accuracy (Recovery) | 75% - 97% |

Source: Adapted from research on the quantification of palmitic acid in human milk. mdpi.com

For the elemental component of the complex, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique used for determining the total calcium concentration in biological samples, such as feces. diva-portal.orgplos.org This provides a direct measure of the calcium that has been sequestered in soap formation.

Spectroscopic methods are invaluable for the direct identification of calcium palmitate. Fourier Transform Infrared (FTIR) Spectroscopy can identify the compound by its characteristic absorption bands, distinguishing it from free palmitic acid. bio-conferences.orgnih.gov It has been successfully used to identify calcium palmitate as a major constituent in biological samples like gallstones. nih.gov The presence of characteristic peaks for the carboxylate salt and the absence or decrease of the carboxylic acid peak confirms the formation of the calcium soap. bio-conferences.orgnih.gov

Table 3: Characteristic Infrared (IR) Absorption Bands for Calcium Palmitate

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2920 | Asymmetric C-H stretch of CH₂ |

| 2850 | Symmetric C-H stretch of CH₂ |

| 1575 | Asymmetric COO⁻ stretch (carboxylate) |

| 1540 | Asymmetric COO⁻ stretch (carboxylate) |

| 1470 | CH₂ scissoring vibration |

| 1430 | Symmetric COO⁻ stretch (carboxylate) |

| 1412 | Symmetric COO⁻ stretch (carboxylate) |

| 1110 | C-C skeletal vibration |

| 710 | CH₂ rocking vibration |

Source: Adapted from research on the identification of calcium palmitate in gallstones. nih.gov

In specialized research, correlative microscopy techniques, such as Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX), can provide spatial and elemental information about calcium soap aggregates within a matrix. sik-isea.chresearchgate.net While often applied in materials science, these methods are transferable to the study of calcified structures in biological tissues.

Mechanistic Investigations of Calcium Palmitate in Biological Systems

Cellular Calcium Homeostasis and Signaling Perturbations

Palmitate profoundly disrupts the delicate balance of intracellular calcium, a ubiquitous second messenger crucial for a myriad of cellular functions. This disruption manifests through a cascade of events, beginning at the endoplasmic reticulum (ER) and extending to the cytosol and mitochondria, ultimately impacting fundamental cellular processes like protein folding and cell differentiation.

The endoplasmic reticulum serves as the primary intracellular Ca²⁺ reservoir, and its proper function is vital for maintaining cellular calcium homeostasis. Palmitate exposure triggers a significant dysregulation of ER calcium dynamics, initiating a cascade of cellular stress responses. biorxiv.orgnih.gov

Palmitate induces a rapid and aberrant release of calcium from the ER, leading to a significant depletion of its calcium stores. physiology.orgnih.gov Studies in various cell types, including pancreatic β-cells and hepatocytes, have demonstrated this phenomenon. For instance, acute treatment of MIN6 cells with palmitate resulted in a reversible decrease in ER Ca²⁺, which was approximately 45% of the depletion caused by thapsigargin, a direct inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps. physiology.org This depletion is a critical early event in palmitate-induced lipotoxicity. nih.govvanderbilt.edu The mechanism involves, in part, the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), though IP₃ receptor-independent pathways have also been suggested. nih.gov

Table 1: Palmitate-Induced Changes in Endoplasmic Reticulum (ER) Calcium

| Cell Type | Palmitate Concentration | Duration of Treatment | Observed Effect on ER Calcium | Reference |

| MIN6 Cells | 100 µM | Acute | 45 ± 3.7% decrease compared to thapsigargin | physiology.org |

| INS-1 832/13 Cells | 0.5 mM | 24 hours | Time-dependent increase in ER calcium-depleted cells | nih.gov |

| Primary Rat Hepatocytes | 400 µM | Chronic | ER calcium depletion | nih.gov |

| H4IIEC3 Hepatic Cells | Lipotoxic doses | Not specified | Decreased ER calcium | vanderbilt.edu |

| HepG2 Cells | 500 µM | 6 hours | Over 50% decrease in ER calcium levels | mdpi.com |

The depletion of ER calcium severely impairs the function of Ca²⁺-dependent chaperones responsible for proper protein folding, leading to an accumulation of unfolded or misfolded proteins. biorxiv.orgnih.gov This condition, known as ER stress, activates the unfolded protein response (UPR), a cellular mechanism designed to restore ER homeostasis. plos.orgresearchgate.net Key markers of ER stress, such as the phosphorylation of protein kinase R-like ER kinase (PERK) and eukaryotic initiation factor 2 alpha (eIF2α), and increased expression of C/EBP homologous protein (CHOP) and activating transcription factor 4 (ATF4), are consistently observed following palmitate treatment. plos.orgplos.org For example, in C2C12 myotubes, palmitate treatment significantly increased the levels of CHOP, XBP1s, and phospho-PERK. plos.org Similarly, in NIT1 cells, palmitate treatment led to a 1.7 to 1.9-fold increase in the mRNA levels of ATF4, GRP94, and FKBP11. plos.org

Table 2: Markers of Palmitate-Induced ER Stress

| Cell Type | Palmitate Concentration | Duration of Treatment | Key Markers of ER Stress | Quantitative Change | Reference |

| C2C12 Myotubes | Not specified | 6 or 24 hours | CHOP, XBP1s, phospho-PERK | Substantial increase | plos.org |

| NIT1 Cells | Not specified | Not specified | ATF4, GRP94, FKBP11 mRNA | 1.7-1.9 fold increase | plos.org |

| Human Hepatocytes | Not specified | Chronic | Increased ATF4 mRNA and protein | Not specified | nih.gov |

| MIN6 Cells | 100 µM | 5 minutes | Rapid phosphorylation of PERK | Not specified | researchgate.net |

Recent evidence highlights the lysosome as a crucial player in palmitate-induced lipotoxicity, acting not merely as a downstream effector of ER stress but as a distinct mediator. Palmitate can induce the release of Ca²⁺ from lysosomes, a process triggered by mitochondrial reactive oxygen species (ROS). researchgate.net This lysosomal Ca²⁺ release contributes to the elevation of cytosolic Ca²⁺ levels and can be replenished by Ca²⁺ transfer from the ER, a mechanism termed "ER → lysosome Ca²⁺ refilling," which in turn activates store-operated Ca²⁺ entry (SOCE). researchgate.net In primary macrophages, disrupting lysosomal calcium regulation was shown to decrease IL-1β release by reducing pro-IL-1β levels, indicating a key role for lysosomal calcium in inflammatory responses associated with lipotoxicity. biorxiv.org Furthermore, in pancreatic β-cells, palmitate induces perilysosomal Ca²⁺ elevation, which contributes to defective autophagy. biorxiv.org

The release of calcium from the ER and lysosomes leads to a sustained increase in cytosolic Ca²⁺ concentration. nih.govnih.gov This cytosolic Ca²⁺ overload is then propagated to the mitochondria, which act as a calcium sink. nih.govvanderbilt.edu In primary rat hepatocytes treated with palmitate, a 39% increase in mitochondrial calcium levels was observed. vanderbilt.edu This mitochondrial Ca²⁺ overload has profound consequences, including the over-activation of the citric acid cycle, increased production of reactive oxygen species (ROS), and impairment of mitochondrial function, ultimately culminating in apoptosis. vanderbilt.edunih.gov Studies in MIN6 cells have shown that while mitochondrial Ca²⁺ uptake can initially be a compensatory mechanism to alleviate cytosolic Ca²⁺ overload, this system can be overwhelmed, leading to mitochondrial dysfunction. nih.gov

Table 3: Palmitate-Induced Cytosolic and Mitochondrial Calcium Overload

| Cell Type | Palmitate Concentration | Observation | Quantitative Change | Reference |

| Primary Rat Hepatocytes | Not specified | Elevated mitochondrial calcium | 39 ± 7% increase in Rhod-2 fluorescence | vanderbilt.edu |

| MIN6 Cells | Not specified | Elevated baseline cytosolic Ca²⁺ | Not specified | nih.gov |

| HEK 293E Cells | 0.5 mM | Increased cytosolic calcium | 1.9-fold increase | jci.org |

| Mouse Cardiomyocytes | 350 µM | Increased ROS levels | Significant increase | nih.gov |

Palmitate also influences cellular function by interacting with voltage-gated calcium channels (VGCCs). In pancreatic β-cells, chronic exposure to palmitate can lead to the inactivation of VGCCs, reducing depolarization-triggered Ca²⁺ influx, which is a crucial step in insulin (B600854) secretion. nih.gov Conversely, in the context of skeletal muscle, palmitic acid has been shown to impair the differentiation of C2C12 myoblasts. nih.govresearchgate.net This impairment can be rescued by lactate, which promotes Ca²⁺ influx through the activation of VGCCs. nih.govresearchgate.net This suggests that the modulation of VGCC activity by palmitate is a critical factor in its effects on cell differentiation and function. nih.govresearchgate.net The proper functioning of VGCCs is essential for a variety of cellular processes, including gene expression and cell cycle regulation, which are fundamental to differentiation. oup.comnih.gov

Impairment of Protein Folding Mechanisms and ER Stress Induction

Modulation of Calcium-Dependent Pro-apoptotic Proteases (e.g., Calpain-2)

Calcium palmitate, through its dissociation into calcium and palmitate ions, can significantly influence intracellular calcium homeostasis, which is critical for cell survival and function. nih.gov Pathological conditions associated with elevated palmitate levels can lead to a decrease in endoplasmic reticulum (ER) calcium stores. nih.gov This depletion of ER calcium is a key factor in initiating apoptosis, or programmed cell death. nih.gov

One of the critical downstream effects of ER calcium depletion is the hyperactivation of calpain-2, a calcium-dependent pro-apoptotic protease. nih.gov Calpains are a family of cysteine proteases that, when activated by elevated intracellular calcium levels, cleave a wide range of cellular substrates, modulating various cellular processes including apoptosis. mdpi.complos.org Calpain-2, specifically, is activated by the increased cytosolic calcium concentrations that result from ER calcium efflux. nih.govresearchgate.net This activation is a crucial step in the apoptotic cascade triggered by palmitate-induced ER stress. nih.gov

FFA treatments have been shown to dramatically enhance calpain-2 activity. plos.org This activated calpain-2 is required for the induction of CHOP (C/EBP homologous protein), a key transcription factor in ER stress-mediated apoptosis, and the subsequent activation of caspase-12 and caspase-3, ultimately leading to cell death. plos.org The regulation of calpain activity is complex, involving not only calcium levels but also autoproteolysis and interaction with its endogenous inhibitor, calpastatin. plos.orgplos.org

Table 1: Research Findings on Palmitate-Induced Calpain-2 Activation

| Cell Type | Experimental Condition | Key Finding | Reference |

| Pancreatic β-cells | Palmitate Treatment | Depletion of ER calcium leads to hyperactivation of calpain-2, contributing to β-cell death. | nih.gov |

| β-TC3 cells | Free Fatty Acid (FFA) Treatment | FFA treatment significantly increased calpain-2 activity, which was essential for the induction of apoptosis. | plos.org |

| Pancreatic β-cells | Palmitate-induced ER Ca2+ release | Activates the calcium-dependent pro-apoptotic protease calpain-2. | nih.gov |

Role in Metabolic Pathway Regulation and Dysfunction

Influence on Triglyceride, Ceramide, and Cholesterol Synthesis

Calcium palmitate and its constituent fatty acid, palmitate, play a significant role in the regulation and often dysregulation of key metabolic pathways, including the synthesis of triglycerides, ceramides, and cholesterol.

Triglyceride Synthesis: Palmitate serves as a fundamental substrate for the synthesis of more complex lipids. An excess of palmitate can lead to an increased synthesis of diacylglycerol (DAG), which is a direct precursor for the formation of triglycerides. plos.org While the synthesis of triglycerides can be a mechanism to sequester excess fatty acids and protect the cell from lipotoxicity, chronic elevation can lead to lipid accumulation and cellular dysfunction. nih.gov Studies in hepatocytes have shown that while oleate (B1233923) promotes significant increases in triglyceride synthesis, the effect of palmitate is more complex and linked to lipotoxic outcomes. nih.gov

Ceramide Synthesis: Palmitate is a preferential substrate for the de novo synthesis of ceramides, a class of sphingolipids implicated in cellular stress responses, insulin resistance, and apoptosis. plos.orgresearchgate.net The synthesis pathway begins in the endoplasmic reticulum with the condensation of palmitoyl-CoA and serine by the enzyme serine palmitoyltransferase (SPT). researchgate.net Elevated levels of palmitate directly drive the production of ceramides, which can then mediate many of the lipotoxic effects attributed to saturated fatty acids. plos.orgmdpi.com

Cholesterol Synthesis: The influence of calcium palmitate on cholesterol synthesis is multifaceted. Dietary calcium can interact with fatty acids and bile acids in the gastrointestinal tract, forming insoluble calcium-fatty acid soaps that reduce the absorption of fats and cholesterol. plos.org This can lead to a decrease in hepatic cholesterol levels, which in turn can trigger an upregulation of genes involved in cholesterol synthesis, such as HMG-CoA reductase (Hmgcr) and HMG-CoA synthase 1 (Hmgcs1), as a compensatory mechanism. plos.org However, the primary effect of elevated palmitate on cholesterol metabolism within the cell is complex and intertwined with broader metabolic dysregulation. smolecule.com

Table 2: Impact of Palmitate on Lipid Synthesis Pathways

| Lipid Class | Effect of Palmitate | Key Mediators/Pathways | References |

| Triglycerides | Can increase synthesis via diacylglycerol (DAG) formation. | Diacylglycerol acyltransferase (DGAT) | plos.orgnih.gov |

| Ceramides | Directly promotes de novo synthesis. | Serine palmitoyltransferase (SPT) | plos.orgresearchgate.netmdpi.com |

| Cholesterol | Influences absorption and hepatic synthesis gene expression. | HMG-CoA reductase (Hmgcr), HMG-CoA synthase 1 (Hmgcs1) | plos.orgsmolecule.com |

Interaction with Enzymes in Metabolic Flux

Palmitate, derived from calcium palmitate, interacts with and modulates the activity of several key enzymes that control metabolic flux. These interactions are central to its effects on cellular metabolism.

In the realm of fatty acid metabolism, palmitate itself can exert feedback inhibition on acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the rate-limiting step in de novo fatty acid synthesis. wikipedia.org ACC converts acetyl-CoA to malonyl-CoA, which is the building block for fatty acid elongation by fatty acid synthase (FAS). wikipedia.orgnih.gov By inhibiting ACC, high levels of palmitate can signal a state of fatty acid abundance, thereby downregulating its own synthesis. wikipedia.org

Regarding ceramide synthesis, palmitate is a crucial substrate for serine palmitoyltransferase (SPT), the initial and rate-limiting enzyme in this pathway. plos.orgresearchgate.net Increased availability of palmitate directly drives the activity of this enzyme, leading to a higher rate of ceramide production. mdpi.com

Furthermore, in triglyceride synthesis, the enzymes responsible for the esterification of fatty acids to the glycerol (B35011) backbone, such as diacylglycerol acyltransferase (DGAT), are influenced by the availability of their substrates, including palmitate-derived acyl-CoAs. nih.gov The partitioning of palmitate into triglyceride stores is a key determinant of whether it will exert lipotoxic effects or be safely stored. nih.gov

Palmitate-Induced Oxidative Stress and Reactive Oxygen Species (ROS) Production

A significant consequence of elevated palmitate levels is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). frontiersin.org ROS are highly reactive molecules, including superoxide (B77818) and hydrogen peroxide, that can damage cellular components like DNA, proteins, and lipids when their production overwhelms the cell's antioxidant capacity. diva-portal.org This palmitate-induced oxidative stress is a common thread linking lipotoxicity to various cellular dysfunctions, including ER stress, mitochondrial dysfunction, and apoptosis. mdpi.com

Studies have shown that exposure to palmitate leads to a significant increase in ROS generation in various cell types, including muscle cells, macrophages, and cardiomyocytes. frontiersin.orgnih.govmdpi.com This increase in oxidative stress is not only a consequence of metabolic overload but also an active signaling process that can trigger inflammatory and apoptotic pathways. frontiersin.orgnih.gov

Mitochondria are a primary source of palmitate-induced ROS. diva-portal.org The process of fatty acid β-oxidation within the mitochondria, when overloaded by excessive palmitate, can become inefficient. This leads to an increase in electron leakage from the electron transport chain, which then react with molecular oxygen to form superoxide radicals. frontiersin.orgmdpi.com

Furthermore, palmitate can induce mitochondrial dysfunction, characterized by damage to mitochondrial DNA (mtDNA), which encodes essential components of the electron transport chain. nih.gov Damage to mtDNA can lead to the formation of aberrant respiratory complexes, further increasing ROS production and creating a vicious cycle of oxidative stress and mitochondrial damage. nih.gov This deterioration of mitochondrial function is a key event in palmitate-induced lipotoxicity, contributing to the opening of the mitochondrial permeability transition pore and the release of pro-apoptotic factors like cytochrome c. nih.gov

Table 3: Mechanisms of Palmitate-Induced Mitochondrial ROS

| Mechanism | Description | Consequence | References |

| Electron Leakage | Inefficient β-oxidation leads to electrons leaking from the electron transport chain and reacting with oxygen. | Increased superoxide production. | frontiersin.orgmdpi.com |

| Mitochondrial DNA Damage | Palmitate-induced oxidative stress damages mtDNA. | Aberrant respiratory complex formation, further ROS production. | nih.gov |

| Mitochondrial Dysfunction | Overall impairment of mitochondrial function and energy metabolism. | Release of pro-apoptotic factors (e.g., cytochrome c). | nih.govfrontiersin.org |

In addition to mitochondria, the NADPH oxidase (NOX) family of enzymes is another significant source of ROS in response to palmitate. nih.govnih.gov NOX enzymes are membrane-bound complexes that catalyze the production of superoxide by transferring electrons from NADPH to oxygen. tandfonline.com

Palmitate has been shown to activate NOX enzymes, particularly in endothelial cells and hepatocytes. nih.govnih.gov This activation can be mediated through signaling pathways involving Toll-like receptor 4 (TLR4), a receptor that recognizes saturated fatty acids. nih.govahajournals.org The binding of palmitate to TLR4 can trigger a signaling cascade that leads to the activation of NOX, resulting in a burst of superoxide production. nih.gov This NOX-derived ROS is a critical mediator of palmitate-induced inflammation and insulin resistance, linking lipid overload to vascular and hepatic complications. nih.govnih.govahajournals.org For instance, in endothelial cells, NOX-dependent superoxide production is required for palmitate to induce inflammatory signaling through the NF-κB pathway. nih.govahajournals.org In hepatocytes, NOX3-derived ROS has been identified as a key player in palmitate-induced insulin resistance. nih.gov

Lipotoxicity Mechanisms in Specific Cellular Contexts

Pancreatic Beta-Cell Dysfunction and Apoptosis

The saturated fatty acid palmitate has been shown to have multiple detrimental effects on the function and survival of pancreatic beta-cells. physiology.orgnih.gov Chronic exposure to elevated levels of palmitate can lead to beta-cell dysfunction and apoptosis, a process known as lipotoxicity. plos.orgfrontiersin.org The mechanisms underlying this are complex and involve the disruption of intracellular calcium (Ca2+) homeostasis and the induction of endoplasmic reticulum (ER) stress. physiology.orgnih.gov

Palmitate rapidly increases cytosolic Ca2+ levels by triggering its release from intracellular stores, primarily the ER, and by promoting the influx of extracellular Ca2+. physiology.orgnih.gov This leads to a depletion of ER Ca2+ stores, which in turn activates the unfolded protein response (UPR) and induces ER stress. physiology.orgmdpi.com The sustained elevation of cytosolic Ca2+ and ER stress can initiate apoptotic pathways, leading to beta-cell death. physiology.orgplos.org Specifically, palmitate has been shown to induce the phosphorylation of the protein kinase R-like ER kinase (PERK), a key sensor of ER stress, which subsequently triggers apoptosis. physiology.orgnih.gov

Furthermore, palmitate metabolism is crucial for its toxic effects. pnas.org The conversion of palmitate into other lipid molecules, such as ceramides, contributes to beta-cell apoptosis. mdpi.com Palmitate exposure can also lead to the degradation of carboxypeptidase E (CPE), a protein involved in proinsulin processing, further contributing to ER stress and cell death. pnas.org The reduction in CPE levels is dependent on palmitate metabolism and Ca2+ influx. pnas.org

The interplay between high glucose and palmitate, a condition known as glucolipotoxicity, can amplify these detrimental effects. plos.org Glucose can enhance palmitate-induced ER stress and apoptosis by increasing the levels of certain proteins involved in the UPR pathway. plos.org

Table 1: Effects of Palmitate on Pancreatic Beta-Cells

| Cellular Process | Effect of Palmitate | Key Mediators/Pathways | References |

|---|---|---|---|

| Cytosolic Calcium | Increases | Store release, extracellular influx | physiology.orgnih.gov |

| ER Calcium | Decreases | Depletion of stores | physiology.orgnih.govmdpi.com |

| ER Stress | Induces | PERK phosphorylation, UPR activation | physiology.orgnih.govplos.org |

| Apoptosis | Induces | Caspase activation, ceramide formation, CPE degradation | plos.orgfrontiersin.orgmdpi.compnas.org |

| Protein Synthesis | Inhibits glucose-stimulated synthesis | ER stress-mediated shutdown | plos.org |

Insulin Resistance in Target Tissues (e.g., Hepatocytes, Cardiomyocytes, Podocytes)

Palmitate-induced lipotoxicity also contributes to insulin resistance in various target tissues, including hepatocytes, cardiomyocytes, and podocytes. In cardiomyocytes, excessive levels of saturated fatty acids like palmitate can impair cellular calcium handling and contractility. diabetesjournals.orgnih.gov This is mediated by an increase in mitochondrial reactive oxygen species (ROS) production. diabetesjournals.orgnih.gov In normal cardiomyocytes, palmitate decreases the amplitude of cytosolic Ca2+ transients and cell shortening. diabetesjournals.orgnih.gov However, in the context of obesity and insulin resistance, palmitate can paradoxically enhance these parameters, suggesting a complex and context-dependent role. diabetesjournals.org

In hepatocytes, lipotoxicity is known to induce insulin resistance through the activation of ER stress signals. frontiersin.org Palmitate treatment increases the phosphorylation of c-Jun N-terminal kinase (JNK) and eukaryotic initiation factor 2α (eIF2α), both of which are involved in the ER stress response and can inhibit insulin signaling. frontiersin.org

Similarly, in podocytes, which are critical cells in the kidney's filtration barrier, lipotoxicity can lead to dysfunction and contribute to diabetic nephropathy. While direct studies on calcium palmitate in podocytes are limited, the general mechanisms of palmitate-induced lipotoxicity, including ER stress and ROS production, are likely to play a role.

Table 2: Effects of Palmitate on Insulin Target Tissues

| Tissue | Cell Type | Key Effects of Palmitate | Mechanisms | References |

|---|---|---|---|---|

| Heart | Cardiomyocytes | Impaired Ca2+ handling and contraction | Increased mitochondrial ROS | diabetesjournals.orgnih.gov |

| Liver | Hepatocytes | Insulin resistance | ER stress (p-JNK, p-eIF2α activation) | frontiersin.org |

| Kidney | Podocytes | Dysfunction (Inferred) | ER stress, ROS production |

Cardiovascular Implications (e.g., Vascular and Valvular Calcification)

Dietary intake of palmitate has been linked to the promotion of vascular and valvular calcification. researchgate.netfrontiersin.org This process involves the differentiation of vascular smooth muscle cells (VSMCs) into osteoblast-like cells, which then deposit calcium phosphate (B84403) crystals in the vessel wall. nih.gov

Vascular Calcification: Palmitate can directly promote calcification in VSMCs. researchgate.net It induces oxidative stress and endoplasmic reticulum (ER) stress, both of which are implicated in the differentiation of VSMCs towards an osteogenic phenotype. nih.gov In animal models, a diet enriched with palmitic acid was shown to increase vascular medial calcification. nih.gov The mechanism involves the activation of NF-κB, a key transcription factor in inflammation and osteogenesis. plos.orgmdpi.com

Valvular Calcification: Studies have shown that regular dietary intake of palmitate can lead to calcification of the aortic valve. researchgate.netfrontiersin.org This effect appears to be independent of traditional risk factors like high cholesterol. frontiersin.org The accumulation of palmitate within the valve leaflets may contribute to an inflammatory environment and promote the mineralization process. frontiersin.org Animal studies have also demonstrated that retinyl palmitate can induce valve calcification. mdpi.com

The formation of calcium soaps, specifically calcium palmitate, is a key aspect of these processes. While the direct role of pre-formed calcium palmitate is being investigated, the interaction between high levels of palmitate and calcium in the biological environment is a critical factor driving this pathology.

Impact on Gut Microbiota and Nutrient Absorption Dynamics

Influence on Bacterial Growth Patterns in Infant Gut Microbiota

The composition of infant formula, particularly its fat content, can significantly influence the development of the infant gut microbiota. The use of vegetable oils in infant formula can lead to the formation of poorly soluble calcium soaps, predominantly calcium palmitate, in the infant's gut. nih.gov

Inhibition of Beneficial Bacterial Species (e.g., Bifidobacteria, Faecalibacterium prausnitzii)

In vitro studies have demonstrated that calcium palmitate can inhibit the growth of several beneficial bacterial species that are important for a healthy infant gut. nih.govresearchgate.net

Bifidobacteria : The growth of several species of Bifidobacteria is reduced in the presence of calcium palmitate. nih.govresearchgate.net Notably, the growth of Bifidobacterium infantis was completely stopped at a concentration of 0.01 mg/ml of calcium palmitate. nih.govresearchgate.net This inhibitory effect can hinder the establishment of a Bifidobacteria-dominant gut microbiota, which is characteristic of breastfed infants and is associated with numerous health benefits. plos.orgplos.org

Faecalibacterium prausnitzii : The growth of Faecalibacterium prausnitzii, a bacterium with anti-inflammatory properties, is also significantly inhibited by calcium palmitate. nih.govresearchgate.net Research has shown that calcium palmitate can reduce the cell envelope thickness of F. prausnitzii and disrupt its cell membrane fatty acids and the function of membrane proteins involved in electron transport. nih.govresearchgate.net

The formation of these calcium soaps in the gut of formula-fed infants may therefore contribute to the observed differences in gut microbiota composition compared to breastfed infants. nih.govausnutria-nutrition-institute.com Modifying the fat structure in infant formula to reduce the formation of calcium palmitate, for instance by using fats with a higher proportion of palmitic acid in the sn-2 position, may help support the growth of beneficial bacteria. mdpi.comausnutria-nutrition-institute.combiostime.com

Table 3: Effect of Calcium Palmitate on Infant Gut Bacteria

| Bacterial Species | Effect of Calcium Palmitate (0.01 mg/ml) | Observed Mechanism | References |

|---|---|---|---|

| Bifidobacterium infantis | Complete growth inhibition | Not specified | nih.govresearchgate.net |

| Other Bifidobacteria spp. | Reduced growth | Not specified | nih.govresearchgate.net |

| Faecalibacterium prausnitzii | Reduced growth | Reduced cell envelope thickness, disturbed membrane fatty acids, altered membrane protein function | nih.govresearchgate.net |

Effects on Bacterial Cell Envelope, Membrane Fatty Acids, and Electron Transport

Calcium palmitate has been shown to exert inhibitory effects on certain beneficial bacteria commonly found in the infant gut microbiota. In vitro studies have demonstrated that calcium palmitate can negatively impact the growth of various bifidobacteria and Faecalibacterium prausnitzii. nih.govresearchgate.net Specifically, at a concentration of 0.01 mg/ml, calcium palmitate reduced the growth of several bifidobacteria species, with Bifidobacterium infantis growth being completely halted. nih.govresearchgate.net

Detailed investigations into the effects on Faecalibacterium prausnitzii revealed that calcium palmitate induces significant structural and functional changes. nih.govresearchgate.net Treatment with calcium palmitate led to a reduction in the thickness of the bacterial cell envelope. nih.govresearchgate.net Furthermore, it disturbed the composition of fatty acids within the cell membrane and interfered with the function of membrane proteins involved in the electron transport chain. nih.govresearchgate.net These disruptions to the cell membrane and its functions are believed to be the primary mechanisms behind the observed inhibition of bacterial growth. nih.govresearchgate.net The amphipathic nature of fatty acids like palmitic acid allows them to destabilize cell membranes, which can disrupt critical processes such as the electron transport chain and oxidative phosphorylation. asm.orgmdpi.com

Table 1: Effects of Calcium Palmitate on Select Infant Gut Bacteria

| Bacterial Species | Observed Effect at 0.01 mg/ml Calcium Palmitate | Reference |

| Bifidobacterium infantis | Complete cessation of growth | nih.gov |

| Various Bifidobacteria species | Reduced growth | nih.gov |

| Faecalibacterium prausnitzii | Reduced growth, reduced cell envelope thickness, disturbed membrane fatty acids, and impaired electron transport protein function. | nih.govresearchgate.net |

Formation of Insoluble Calcium Palmitate Soaps in the Intestine

The formation of insoluble calcium palmitate soaps is a significant process that occurs in the intestine, largely influenced by the structure of dietary fats. advancedlipids.comwikipedia.orgd-nb.info This phenomenon is particularly relevant in the context of infant nutrition, where the source of fat in formula can differ substantially from that in human milk. nih.govresearchgate.net

In the digestive process, pancreatic lipases cleave fatty acids from the outer sn-1 and sn-3 positions of the triglyceride backbone. advancedlipids.com If palmitic acid is located at these positions, it is released as a free fatty acid. d-nb.infofrontiersin.org In the presence of dietary calcium, this free palmitic acid can react to form calcium palmitate, which is an insoluble soap. d-nb.infofrontiersin.orgbiostime.com This process is pronounced when using unmodified vegetable oils in infant formulas, where palmitic acid is predominantly esterified at the sn-1 and sn-3 positions. nih.govresearchgate.net

Conversely, in human milk, approximately 70-75% of palmitic acid is attached to the central sn-2 position of the glycerol backbone. advancedlipids.comwikipedia.org When lipases act on this structure, the palmitic acid remains as a 2-monopalmitin (a monoglyceride), which is readily absorbed by the intestinal mucosa. d-nb.infofrontiersin.org This structural difference minimizes the release of free palmitic acid, thereby reducing the formation of insoluble calcium soaps in the gut. advancedlipids.comd-nb.infobiostime.com The formation of these soaps is a key factor contributing to differences in nutrient absorption and stool consistency between breastfed and formula-fed infants. frontiersin.orgbiostime.com

Consequences for Fatty Acid and Calcium Absorption Efficiency

The formation of insoluble calcium palmitate soaps in the intestine directly impairs the absorption of both fatty acids and calcium. d-nb.infofrontiersin.orgbiostime.com Because these soaps are poorly absorbed, their formation leads to the excretion of both fat and calcium in the feces. nih.govmassey.ac.nznih.gov

When palmitic acid is ingested from fats where it is predominantly in the sn-1 and sn-3 positions (common in many vegetable oil-based infant formulas), the resulting free palmitic acid readily binds with calcium. d-nb.infobiostime.com This sequestration of calcium into insoluble soaps makes it unavailable for absorption in the gut. biostime.commassey.ac.nz Studies have shown that increased dietary calcium can lead to a significant increase in the fecal excretion of palmitic and stearic acid, with a large proportion of these excreted fatty acids being in the form of soaps. nih.gov This demonstrates a direct link between dietary fat structure, soap formation, and reduced absorption of both saturated fatty acids and essential minerals like calcium. nih.govnih.gov The reduced absorption of fat also means a reduction in energy uptake for the body. massey.ac.nz

Research in both animals and human infants has consistently shown that diets leading to higher formation of calcium-fatty acid soaps result in decreased fat and calcium absorption. nih.govmassey.ac.nz For instance, studies in growing pigs, used as a model for human digestion, confirmed that increasing dietary calcium in the presence of fats rich in palmitic and stearic acid led to decreased digestibility of these fatty acids due to soap formation. nih.gov

Role of sn-2 Palmitate in Infant Formula Formulation and Outcomes

The stereospecific positioning of palmitic acid on the glycerol backbone of triglycerides is a critical factor in infant nutrition, with significant implications for nutrient absorption and digestive comfort. biostime.comnih.gov In human milk, a high proportion (around 70%) of palmitic acid is esterified at the sn-2 position. wikipedia.orgbiostime.com This structure is conserved across diverse populations and is considered functionally important. advancedlipids.com

In contrast, standard infant formulas often use vegetable oils where palmitic acid is primarily at the sn-1 and sn-3 positions. nih.govadvancedlipids.com This structural difference leads to the formation of insoluble calcium palmitate soaps in the gut, which can cause harder stools and reduce the absorption of fat and calcium. biostime.comnih.gov

To better mimic the benefits of human milk, infant formulas with a high percentage of palmitic acid at the sn-2 position (often referred to as high sn-2 palmitate or Beta-palmitate) have been developed. nih.govbunge.com Clinical studies have demonstrated several positive outcomes associated with these formulas compared to those with low sn-2 palmitate content:

Improved Fat and Calcium Absorption: Infants fed high sn-2 palmitate formula show increased absorption of fatty acids and calcium. d-nb.infonih.govbunge.com

Reduced Calcium Soap Formation: These formulas lead to lower concentrations of calcium soaps in the stool. frontiersin.orgbiostime.comnih.gov

Softer Stools: Infants consuming high sn-2 formula tend to have softer stools, which is associated with greater comfort. biostime.combunge.com

Enhanced Bone Strength: Improved calcium absorption contributes to better bone mineralization and strength, with some studies showing bone strength changes comparable to breastfed infants. frontiersin.orgbiostime.comnih.gov

Beneficial Gut Microbiota: Some research suggests that high sn-2 palmitate formulas can promote a healthier gut microbiome, with increased populations of beneficial bacteria like Bifidobacteria and Lactobacillus. biostime.comnih.gov

Table 2: Comparison of Outcomes in Infants Fed Low vs. High sn-2 Palmitate Formula

| Outcome | Low sn-2 Palmitate Formula | High sn-2 Palmitate Formula | Reference |

| Fat Absorption | Lower | Higher | nih.govbunge.com |

| Calcium Absorption | Lower | Higher | d-nb.infonih.govbunge.com |

| Fecal Calcium Soaps | Higher | Lower | frontiersin.orgbiostime.comnih.gov |

| Stool Consistency | Harder | Softer | biostime.combunge.com |

| Bone Mineralization | Lower | Higher | frontiersin.orgbiostime.comnih.gov |

While high sn-2 palmitate formulas are considered superior to standard formulas, they may not fully replicate all the outcomes of breastfeeding. nih.gov

Contributions to Pathological Mineralization Processes

Calcium Palmitate in Gallstone Formation and Composition

Calcium palmitate is a recognized constituent of certain types of gallstones, particularly pigment stones. bmj.comnih.govwikipedia.org While cholesterol is the primary component of the most common type of gallstones in Western countries, calcium palmitate is frequently found in mixed and brown pigment gallstones. bmj.comwikipedia.orgwebpathology.com

A large survey of gallstone composition across eight countries found that calcium palmitate accounted for approximately 6% of the total crystalline material in the stones analyzed. bmj.com Its prevalence can vary based on geographical location and patient sex. For instance, stones from Kuwait were found to have a large amount of calcium palmitate, and male patients tend to form stones with significantly more calcium palmitate compared to female patients, who form more cholesterol-rich stones. bmj.com

Brown pigment gallstones, which often form in the bile ducts, are primarily composed of calcium bilirubinate and calcium salts of fatty acids, including calcium palmitate and calcium stearate (B1226849). webpathology.comdroracle.ai In some cases, calcium palmitate is considered an abundant secondary component of cholesterol gallstones, crystallizing within fissures of existing stones that have been impregnated with bile. nih.gov While it is a component of these stones, there is no strong evidence to suggest that calcium palmitate plays a primary role in the initial nucleation of most gallstones. nih.gov Its formation is often linked to secondary processes, such as bacterial infection within the biliary tract. wjgnet.com

Mechanisms of Calcium Salt Precipitation in Bile

The precipitation of calcium salts, including calcium palmitate, in bile is a critical step in the formation of pigment and mixed gallstones. This process is governed by the complex physicochemical environment of bile. nih.govmriquestions.com

Under normal conditions, bile acids in bile help to keep substances like calcium and fatty acids in solution by forming mixed micelles and binding free calcium ions. nih.govmriquestions.comabdominalkey.com However, certain conditions can disrupt this balance and lead to precipitation.

The key mechanisms leading to calcium salt precipitation include:

Increased Calcium Concentration: An elevated concentration of free calcium ions in bile can overcome the solubilizing capacity of bile salts, promoting precipitation with anions like palmitate and bilirubinate. nih.govmriquestions.com

Increased Palmitate Concentration: The precipitation of calcium palmitate occurs when the concentration of palmitate exceeds a critical value, which is dependent on the concentrations of calcium and bile salts. nih.gov

Bacterial Action: Infections in the biliary tract are a major factor, particularly in the formation of brown pigment stones. wjgnet.commriquestions.com Bacteria can produce enzymes like phospholipases, which hydrolyze lecithin (B1663433) (a phospholipid in bile) to release free fatty acids, including palmitic acid. wjgnet.com This localized increase in fatty acid concentration can lead to the precipitation of calcium palmitate. wjgnet.com Similarly, bacterial β-glucuronidase hydrolyzes conjugated bilirubin, leading to an increase in unconjugated bilirubin, which then precipitates as calcium bilirubinate. wjgnet.commriquestions.com

Micellar Aggregation: The binding of calcium to mixed micelles containing palmitate and bile salts can promote the aggregation of these micelles. nih.gov Within these aggregates, if the local concentrations of calcium and palmitate are high enough, calcium palmitate crystals can nucleate and precipitate. nih.gov

Conjugated bile acids play a protective role by being more resistant to precipitation in the presence of high calcium concentrations and by effectively binding calcium, thereby preventing the formation of various calcium salts. abdominalkey.com

Interactions with Cellular Components and Protein Modification

Protein S-palmitoylation is a dynamic and reversible post-translational modification involving the attachment of a 16-carbon palmitic acid to cysteine residues of a protein via a thioester linkage. portlandpress.comnih.gov This process is crucial for regulating various cellular functions by influencing protein trafficking, stability, and interactions. mdpi.comportlandpress.com The reversible nature of S-palmitoylation, governed by the opposing actions of palmitoyl (B13399708) acyltransferases (PATs) and acyl-protein thioesterases (APTs), allows for rapid control over protein function, similar to phosphorylation. portlandpress.commdpi.com Palmitoylation increases the hydrophobicity of proteins, which facilitates their association with cellular membranes and their partitioning into specific membrane microdomains like lipid rafts. researchgate.netwikipedia.org